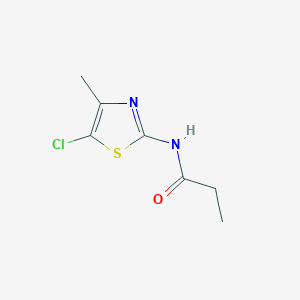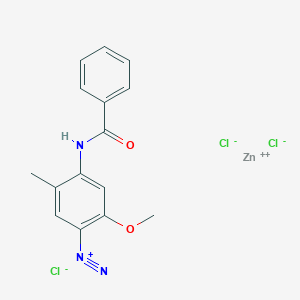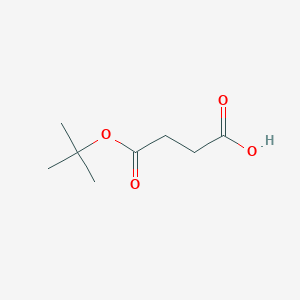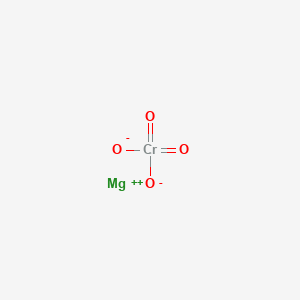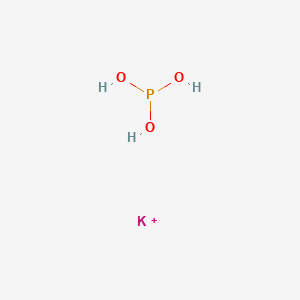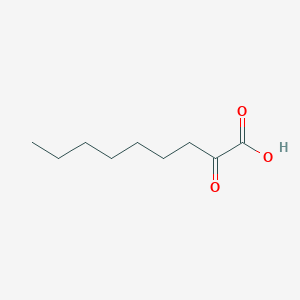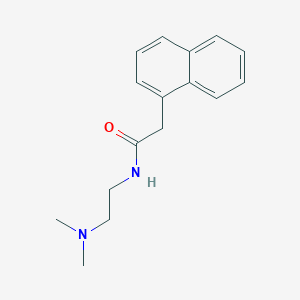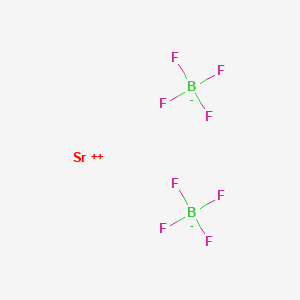
Z-Lys(tfa)-OH
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Z-Lys(tfa)-OH and its analogs typically involves the protection of lysine's amino groups followed by the coupling of peptides in solid-phase synthesis. For instance, the preparation of Fmoc-Lys(Mtt)-OH, a compound similar to Z-Lys(tfa)-OH, is performed in two steps from lysine, yielding a protected lysine derivative suitable for peptide synthesis. This process emphasizes the importance of protecting groups in the synthesis of peptide chains and the utility of Z-Lys(tfa)-OH in constructing complex peptide structures (Aletras et al., 2009).
Applications De Recherche Scientifique
Peptide Synthesis and Protein Research:
- Borin et al. (2009) discussed the synthesis of a protected undecapeptide, which includes Z-Lys(tfa)-OH, for studies on cytochrome c, highlighting its role in peptide synthesis related to protein research (Borin, Filippi, Stivanello, & Marchiori, 2009).
- In another study, Borin et al. (2009) synthesized a protected heptadecapeptide including Z-Lys(tfa)-OH, again for cytochrome c research, demonstrating its application in longer peptide chains (Borin, Filippi, Cavaggion, & Marchiori, 2009).
Polypeptide Synthesis:
- Rodríguez-Hernández et al. (2003) described the synthesis of water-soluble, highly branched polypeptides starting with Z-Lys N-carboxyanhydride, indicating its utility in creating novel polypeptides for medical applications (Rodríguez-Hernández, Gatti, & Klok, 2003).
Catalysis:
- Burgess et al. (2016) detailed the use of a metal-organic framework containing a Pd pincer complex, involving Z-Lys(tfa)-OH, for catalysis in the transfer hydrogenation of benzaldehydes (Burgess, Kassie, Baranowski, Fritzsching, Schmidt-Rohr, Brown, & Wade, 2016).
Peptide Protecting Group Removal:
- Kiso et al. (1980) explored the use of a thioanisole-trifluoroacetic acid system for deprotecting Lys(Z), highlighting its efficiency in peptide synthesis (Kiso, Ukawa, Nakamura, Ito, & Akita, 1980).
Biomedical Engineering and MRI Imaging:
- Vivian et al. (2014) designed a trifluorinated cholic acid derivative, CA-lys-TFA, for use in MRI to noninvasively measure bile acid transport, showing its potential in medical imaging applications (Vivian, Cheng, Khurana, Xu, Kriel, Dawson, Raufman, & Polli, 2014).
Chemical Synthesis and Analysis:
- Bailey and Crofts (1992) compared methods for the synthesis of cyclic peptide polyamine, using Z-Lys(Tfa) in one of the routes, demonstrating its role in the efficient synthesis of cyclic peptides (Bailey & Crofts, 1992).
- Canalp et al. (2019) studied the secondary structure of oligomeric-l-lysines modified with Z/TFA, providing insights into the influence of amino acid chain length and end group-modification on structural formation in peptides (Canalp, Meister, & Binder, 2019).
Protein Conjugation and Genetic Encoding:
- Yamaguchi et al. (2016) designed a novel Z-lysine derivative for creating protein conjugates, showing its utility in biochemistry and molecular biology (Yamaguchi, Matsuda, Ohtake, Yanagisawa, Yokoyama, Fujiwara, Watanabe, Hohsaka, & Sakamoto, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAGCTWJDRZLH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys(tfa)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)



